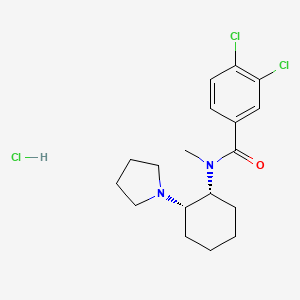

U-54494A HYDROCHLORID

Übersicht

Beschreibung

U-54494A hydrochloride is a benzamide derivative known for its anticonvulsant properties. It is related to kappa opioid receptor agonists and has shown potential in various scientific research applications, particularly in the field of neurology .

Wissenschaftliche Forschungsanwendungen

Neurologie: Es hat sich als vielversprechend als Antikonvulsivum erwiesen, insbesondere bei der Behandlung von Epilepsie.

Pharmakologie: Die Verbindung wird verwendet, um den Kappa-Opioid-Rezeptor und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Wirkung auf den Kappa-Opioid-Rezeptor. Es wirkt als Agonist an diesem Rezeptor und führt zur Modulation von Calcium-Ionenkanälen und zur Abschwächung der depolarisationsinduzierten Calcium-Aufnahme in Synaptosomen des Vorderhirns . Dieser Mechanismus wird angenommen, zu seinen antikonvulsiven Eigenschaften beizutragen. Zusätzlich kann this compound als NMDA-Rezeptor-Antagonist wirken, was seine Auswirkungen auf die neuronale Aktivität weiter verstärkt .

Wirkmechanismus

Target of Action

The primary target of U-54494A Hydrochloride is the kappa opioid receptor . This receptor plays a crucial role in the nervous system, mediating a variety of physiological functions such as pain perception, mood control, and stress response.

Mode of Action

U-54494A Hydrochloride acts as an agonist at the kappa opioid receptor . It binds to these receptors, triggering a series of biochemical reactions that lead to its anticonvulsant effects. Unlike U-50488H, a structurally related kappa opioid agonist, U-54494A lacks the kappa receptor-mediated sedative and analgesic activities .

Biochemical Pathways

Upon binding to the kappa opioid receptors, U-54494A Hydrochloride influences several biochemical pathways. It attenuates the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes and blocks the enhancement of [3H]kainic acid binding induced by CaCl2 . These actions suggest that U-54494A operates through a Ca+±related mechanism , possibly through a subclass of kappa receptors .

Result of Action

The molecular and cellular effects of U-54494A Hydrochloride’s action are primarily its anticonvulsant properties . It effectively antagonizes convulsions induced by excitatory amino acid agonists and the Ca++ channel agonist .

Biochemische Analyse

Biochemical Properties

U-54494A Hydrochloride has been found to interact with κ-opioid receptors, suggesting a role in biochemical reactions involving these receptors . It may also act as an NMDA antagonist

Cellular Effects

In cellular processes, U-54494A Hydrochloride has been observed to have anticonvulsant effects . It has been suggested that it may influence cell function by modulating the activity of excitatory amino acid agonists and the Ca++ channel agonist .

Molecular Mechanism

The molecular mechanism of U-54494A Hydrochloride is thought to involve a Ca+±related mechanism possibly through a subclass of kappa receptors . It has been suggested that both U-54494A Hydrochloride and a structurally related compound, U-50488H, attenuate the depolarization induced uptake of 45Ca++ into forebrain synaptosomes and block the enhancement of [3H]kainic acid binding induced by CaCl2 .

Dosage Effects in Animal Models

In animal models, U-54494A Hydrochloride has been shown to have a dose-dependent anticonvulsant activity

Vorbereitungsmethoden

Die Synthese von U-54494A Hydrochlorid umfasst mehrere Schritte. Die Summenformel von this compound ist C18H24Cl2N2O·HCl, und sein Molekulargewicht beträgt 391,763 g/mol . Der Syntheseweg beinhaltet typischerweise die Reaktion von 3,4-Dichlorbenzoylchlorid mit N-Methyl-N-[(1R,2S)-2-Pyrrolidin-1-ylcyclohexyl]amin in Gegenwart einer Base, gefolgt von einer Behandlung mit Salzsäure, um das Hydrochloridsalz zu erhalten . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für die Produktion im großen Maßstab.

Analyse Chemischer Reaktionen

U-54494A Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden reduzierten Formen umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

U-54494A Hydrochlorid wird oft mit anderen Kappa-Opioid-Rezeptor-Agonisten wie U-50488H verglichen. Während beide Verbindungen antikonvulsive Eigenschaften zeigen, fehlt this compound die Kappa-Rezeptor-vermittelte sedative und analgetische Aktivität, die bei U-50488H beobachtet wird . Dies macht this compound zu einem einzigartigen und selektiven Antikonvulsivum. Andere ähnliche Verbindungen sind Phenytoin und Phenobarbital, die ebenfalls als Antikonvulsiva verwendet werden, aber unterschiedliche Wirkmechanismen und Nebenwirkungsprofile aufweisen .

Eigenschaften

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUASZXAHZXJMX-PPPUBMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920763 | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112465-94-8 | |

| Record name | U 54494A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-54494A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.